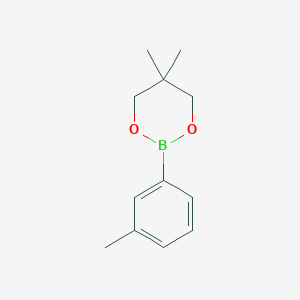
3-Methyl-4-(thiophen-3-yl)benzaldehyde
Descripción general
Descripción
“3-Methyl-4-(thiophen-3-yl)benzaldehyde” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- 3-Methyl-4-(thiophen-3-yl)benzaldehyde is used in the synthesis of various organic compounds. For instance, it has been utilized in the preparation of hydroxy pyrazolines and 4-thiazolidinones derivatives, which have shown promising antimicrobial activities (Parveen, Iqbal, & Azam, 2008); (Patel & Patel, 2017).
Photochromic and Electrochromic Applications
- Studies have indicated the use of thiophene derivatives in the synthesis of photochromic and electrochromic materials. These materials change color in response to light or electrical stimulation, making them useful for applications like smart windows or displays (Uchida, Nakayama, & Irie, 1990); (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Organic Electronics and Photovoltaics
- Thiophene-based compounds, including those related to 3-Methyl-4-(thiophen-3-yl)benzaldehyde, are significant in the field of organic electronics and photovoltaics. They play a critical role in the development of materials for organic light-emitting diodes (OLEDs) and solar cells, due to their excellent conductive and photophysical properties (Aydın & Kaya, 2013).
Sensing Applications
- Some studies have explored the use of thiophene derivatives as sensors. For example, they have been employed in the development of fluorescent chemosensors for pH, which can differentiate between normal and cancer cells (Dhawa et al., 2020). Another study demonstrated the use of a thiophene derivative as a selective sensor for Cu2+ ions, relevant in environmental monitoring (Rahman et al., 2016).
Catalysis and Chemical Reactions
- This compound has also been involved in catalytic processes and chemical reactions. For instance, it has been used in the carbonylation of hydrocarbons, a process important in the synthesis of aldehydes and other chemicals (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “3-Methyl-4-(thiophen-3-yl)benzaldehyde”, is a topic of ongoing interest for medicinal chemists.
Propiedades
IUPAC Name |
3-methyl-4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKDSKQWDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(thiophen-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)



